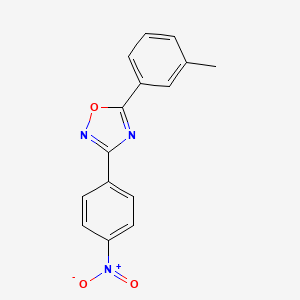
4-(2,4-dimethylbenzoyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-dimethylbenzoyl)morpholine, also known as DMBM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a morpholine derivative that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Mécanisme D'action
The mechanism of action of 4-(2,4-dimethylbenzoyl)morpholine is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cell proliferation and DNA synthesis. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and does not cause significant side effects in animal models. It has been found to be metabolized in the liver and excreted in the urine. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(2,4-dimethylbenzoyl)morpholine is its ease of synthesis and availability. It is also relatively stable and can be stored for long periods of time. However, its low solubility in aqueous solutions can make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several potential future directions for research on 4-(2,4-dimethylbenzoyl)morpholine. One area of interest is the development of new anticancer drugs based on its structure and mechanism of action. Another potential application is in the development of new antibiotics to combat drug-resistant bacterial infections. Additionally, this compound has potential applications in materials science, including the development of new polymers and coatings. Further research is needed to fully understand the potential of this compound in these and other areas.
In conclusion, this compound is a chemical compound that has shown promise in scientific research for its potential applications in medicinal chemistry, organic synthesis, and materials science. Its unique properties and ease of synthesis make it a valuable tool for researchers in these fields. However, more research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 4-(2,4-dimethylbenzoyl)morpholine involves the reaction of 2,4-dimethylbenzoyl chloride with morpholine in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that is soluble in organic solvents.
Applications De Recherche Scientifique
4-(2,4-dimethylbenzoyl)morpholine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
(2,4-dimethylphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-3-4-12(11(2)9-10)13(15)14-5-7-16-8-6-14/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMRLXLDPAJNLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(aminocarbonyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5782497.png)

![3,4-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5782503.png)
![ethyl 2-amino-1-(2,4-difluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5782514.png)
![2-{[2-(ethylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B5782517.png)


![N-ethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-naphthalenesulfonamide](/img/structure/B5782555.png)

![4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5782571.png)

![N-[2-(3-chlorophenyl)ethyl]-N'-cyclohexylthiourea](/img/structure/B5782573.png)